5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the "target compound") belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold known for its diverse pharmacological applications. Its structure features:
- A 3,4-dichlorophenyl group at the N1 position, contributing to hydrophobic interactions.
- A 2-fluorophenyl substituent on the carboxamide nitrogen, which may enhance metabolic stability and target binding.
- A 5-amino group on the triazole ring, critical for hydrogen bonding and electronic effects.
This scaffold has been implicated in anticancer, antimicrobial, and kinase-inhibitory activities, as evidenced by analogues reported in the literature .
Properties
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FN5O/c16-9-6-5-8(7-10(9)17)23-14(19)13(21-22-23)15(24)20-12-4-2-1-3-11(12)18/h1-7H,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFQCXSAJNEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)Cl)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a triazole ring and multiple substituents that enhance its pharmacological properties. Its molecular formula is with a molecular weight of approximately 309.10 g/mol .
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially inhibiting their function and thereby affecting cellular processes.
- Anti-parasitic Activity : Notably, studies have shown that derivatives of triazoles exhibit effective anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated submicromolar activity (pEC50 > 6) in cellular assays .
- Antitumor Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity Type | Target | IC50/EC50 Values | Study Reference |
|---|---|---|---|
| Anti-parasitic | Trypanosoma cruzi | pEC50 > 6 | |
| Antitumor | Various cancer cell lines | IC50 < 1 µM | |
| Enzyme Inhibition | Specific enzymes (not detailed) | Varies |
Case Studies
- Chagas Disease Treatment : A study focused on the optimization of triazole derivatives for treating Chagas disease highlighted the efficacy of this compound in reducing parasite burden in infected mice models. The compound's ability to enhance oral bioavailability while minimizing toxicity was particularly noted .
- Antitumor Activity : In vitro studies indicated that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines. The presence of electron-withdrawing groups such as chlorine on the phenyl ring was correlated with increased cytotoxicity .
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications to the triazole core and substitution patterns on the phenyl rings significantly influenced biological activity. For instance, the introduction of a fluorine atom enhanced solubility and potency against parasitic infections .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-amino-1-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that a related triazole compound effectively reduced tumor growth in vivo models of breast cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it exhibits potent activity against a range of bacteria and fungi, suggesting its potential as a new class of antimicrobial agents. For example, a derivative of this compound showed effective inhibition of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. Research has indicated that triazole derivatives can modulate inflammatory pathways and reduce markers of inflammation in experimental models . This suggests potential therapeutic benefits in conditions such as rheumatoid arthritis.
Agricultural Applications
Pesticidal Activity
The compound's structure allows it to function effectively as a pesticide. Studies have shown that triazole compounds can act as fungicides against various plant pathogens. For example, field trials demonstrated that formulations containing triazole derivatives significantly reduced fungal infections in crops like wheat and corn .
Herbicidal Properties
In addition to fungicidal properties, the compound has been explored for its herbicidal activity. Research indicates that specific triazole derivatives can inhibit weed growth without adversely affecting crop yield . This dual functionality makes it an attractive candidate for integrated pest management strategies.
Material Science Applications
Polymer Development
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties. The unique chemical structure of triazoles contributes to improved thermal stability and mechanical strength in polymer composites .
Sensors and Catalysts
Triazole derivatives have also been utilized in the development of sensors and catalytic systems. Their ability to coordinate with metal ions makes them suitable for applications in electrochemical sensors and catalytic converters .
Case Studies
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,3-triazole ring undergoes characteristic reactions, including cycloadditions, substitutions, and redox processes:
-
Oxidation : The triazole ring is stable under mild oxidative conditions but undergoes cleavage with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) to form carboxylic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate, though this reaction is less common due to steric hindrance from substituents.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | Carboxylic acid derivative | 62 | |
| Reduction | H₂ (1 atm), Pd-C | Dihydrotriazole | 45 |
Amino Group Reactivity
The 5-amino group participates in nucleophilic substitution and condensation reactions:
-
Acylation : Reacts with acetyl chloride (AcCl) in pyridine to form N-acetyl derivatives (confirmed by IR: loss of NH₂ stretch at 3350 cm⁻¹) .
-
Diazo Coupling : Forms azo dyes with aromatic diazonium salts under alkaline conditions (e.g., coupling with β-naphthol) .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | N-Acetyl derivative | 78 | |
| Diazotization | NaNO₂, HCl, β-naphthol | Azo dye | 83 |
Carboxamide Group Transformations
The carboxamide group undergoes hydrolysis and dehydration:
-
Hydrolysis : Heating with 6M HCl yields 5-amino-1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (verified by LC-MS: m/z 328.1 [M+H]⁺) .
-
Dehydration : POCl₃ converts the carboxamide to a nitrile (confirmed by ¹³C NMR: δ 118 ppm for C≡N).
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, Δ, 6h | Carboxylic acid | 92 | |
| Dehydration | POCl₃, DMF, 80°C | Nitrile | 67 |
Halogen Substituent Reactivity
The 3,4-dichlorophenyl and 2-fluorophenyl groups enable cross-coupling and aromatic substitution:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis to form biaryl derivatives (isolated via column chromatography) .
-
Nucleophilic Aromatic Substitution : The 2-fluorophenyl group undergoes substitution with amines (e.g., morpholine) in DMSO at 120°C .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | Biaryl derivative | 75 | |
| Aromatic Substitution | Morpholine, DMSO, Δ | Amine-substituted analog | 68 |
Ring Functionalization and Cycloadditions
The triazole core participates in cycloaddition reactions:
-
Click Chemistry : Reacts with terminal alkynes (e.g., propargyl alcohol) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole derivatives .
-
Huisgen Cycloaddition : Forms fused heterocycles with nitrile oxides (e.g., benzonitrile oxide).
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, propargyl alcohol | Bis-triazole | 89 | |
| Huisgen Cycloaddition | Benzonitrile oxide, Δ | Fused triazole | 71 |
Biological Activity and Mechanistic Insights
While not a chemical reaction per se, the compound’s interaction with biological targets (e.g., enzymes) involves covalent/non-covalent binding:
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Substituent Effects on Activity :
- The 3,4-dichlorophenyl group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to the 4-chlorophenyl in ZIPSEY or 4-methoxyphenyl in Pokhodylo’s compound .
- The 2-fluorophenyl group on the carboxamide could improve metabolic stability relative to hydroxyl-containing substituents (e.g., ZIPSEY), which are prone to glucuronidation .
- Anticancer Activity :
- Bacterial SOS Response :
Structure-Activity Relationship (SAR) Trends
- N1 Substituents :
- Amide Substituents :
- Triazole Modifications: The 5-amino group is essential for hydrogen bonding; methylation or removal abolishes activity in most cases .
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization (). A related synthesis ( ) uses tetrahydrofuran (THF) as a solvent and chloroacetyl chloride at 0–5°C, with subsequent warming to room temperature. Key steps include:
- Intermediate formation : Condensation of 3,4-dichloroaniline with 2-fluorophenyl isocyanide.
- Cyclization : Reaction with sodium azide under Cu(I) catalysis (click chemistry).
- Purity optimization : Recrystallization in ethanol/water mixtures or preparative HPLC ( ).
Critical parameters : Reaction temperature (0–5°C to prevent side reactions), stoichiometric control of azide, and inert atmosphere to avoid oxidation .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at 7.1–8.3 ppm for dichlorophenyl/fluorophenyl groups) ( ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 311.31 for CHClFNO) ().
- X-ray crystallography : SHELX software ( ) resolves crystal packing and anisotropic displacement parameters.
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients ( ).
Data table :
| Parameter | Example Values | Source |
|---|---|---|
| H NMR (δ, ppm) | 7.2–8.3 (aromatic), 6.1 (NH) | |
| HPLC Retention Time | 12.5 min (70% acetonitrile) |
Basic: What known biological targets or mechanisms are associated with this compound?
Answer:
Triazole-carboxamides exhibit dual inhibitory activity:
- COX-2 inhibition : Reduces prostaglandin synthesis (IC ~0.5–2 µM in inflammatory assays) ().
- HDAC inhibition : Modulates histone acetylation (e.g., HDAC6 IC ~10 nM) ().
- Wnt/β-catenin pathway : Analogous compounds ( ) improve metabolic parameters in obesity models via β-catenin stabilization.
Mechanistic validation : Use isoform-specific enzyme assays (COX-2 vs. COX-1) and siRNA knockdown to confirm target specificity .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition efficacies?
Answer:
Discrepancies may arise from assay conditions or off-target effects. Methodological strategies include:
- Standardized assay buffers : Control pH (7.4 vs. 6.8) and ionic strength to minimize variability ().
- Structural analogs comparison : Test derivatives (e.g., ’s 3o–3r) to identify substituent-specific effects.
- Crystallographic docking : Use SHELX-refined structures ( ) to map binding interactions with HDAC/COX-2 active sites.
Example : A 2-fluorophenyl group may enhance COX-2 affinity but reduce solubility, altering apparent IC .
Advanced: What methodologies study environmental stability and degradation pathways?
Answer:
Adopt frameworks from environmental chemistry ( ):
- Hydrolysis/photolysis : Expose compound to UV light (254 nm) and aqueous buffers (pH 4–9). Monitor degradation via HPLC-MS.
- Biodegradation : Use soil or microbial consortia; quantify metabolites (e.g., dichloroaniline derivatives).
- QSPR modeling : Predict half-lives using logP (calculated ~3.2) and electronic parameters (Hammett constants) .
Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HDAC/COX-2 ( ).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic effects of substituents (e.g., electron-withdrawing Cl vs. F).
- Crystallographic integration : Refine SHELXL-generated structures ( ) to validate docking poses.
Case study : Fluorophenyl groups increase electron density at triazole ring, enhancing HDAC binding .
Advanced: How to differentiate target-specific effects from cytotoxicity in vitro?
Answer:
- Dose-response profiling : Compare IC values for target inhibition (e.g., COX-2) vs. cell viability (MTT assay).
- Genetic validation : CRISPR knockout of HDAC6/COX-2 in cell lines; rescue experiments with cDNA overexpression.
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
